

5-Amino-2-methoxybenzenesulfonamide CAS number and molecular structure

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

Cat. No.: B1274399

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5-Amino-2-methoxybenzenesulfonamide: A Technical Overview

CAS Number: 88508-44-5 Molecular Formula: $C_7H_{10}N_2O_3S$

This technical guide provides a comprehensive overview of **5-Amino-2-methoxybenzenesulfonamide**, a sulfonamide compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, a generalized synthesis protocol, and expected spectroscopic characteristics.

Molecular Structure and Properties

5-Amino-2-methoxybenzenesulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide group.

Molecular Structure:

A summary of the key physicochemical properties for **5-Amino-2-methoxybenzenesulfonamide** is presented in Table 1.

Table 1: Physicochemical Properties of **5-Amino-2-methoxybenzenesulfonamide**

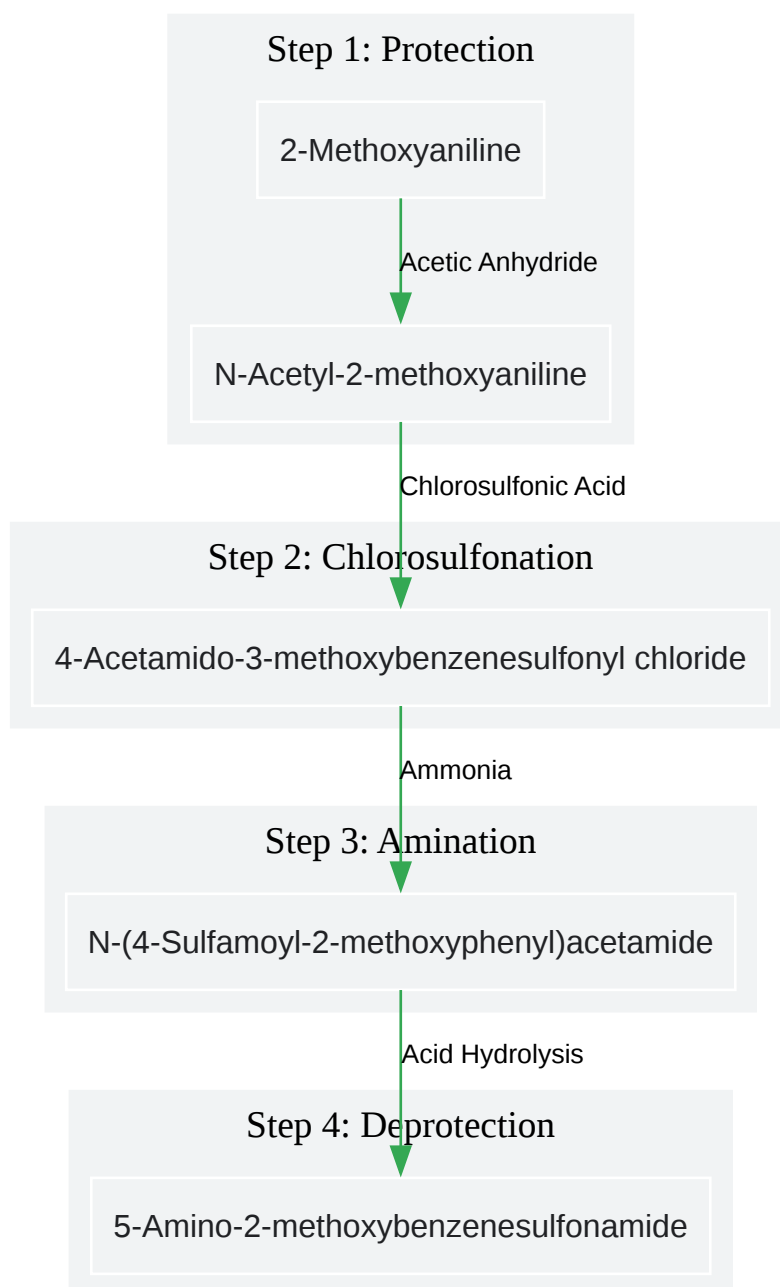
Property	Value	Source
CAS Number	88508-44-5	Commercial Suppliers
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃ S	Commercial Suppliers
Molecular Weight	202.23 g/mol	Calculated
Melting Point	195 °C	[1]
Topological Polar Surface Area (TPSA)	95.41 Å ²	Calculated
LogP	-0.0752	Calculated
Hydrogen Bond Acceptors	4	Calculated
Hydrogen Bond Donors	2	Calculated
Rotatable Bonds	2	Calculated

Synthesis Protocol

A detailed, experimentally validated protocol for the synthesis of **5-Amino-2-methoxybenzenesulfonamide** is not readily available in the public domain. However, a general synthetic approach for this class of compounds can be proposed based on established organic chemistry principles. The following is a plausible, generalized multi-step synthesis.

General Synthesis Workflow:

The synthesis can be envisioned as a multi-step process starting from a readily available precursor, such as 2-methoxyaniline. The key steps would involve the protection of the amino group, followed by chlorosulfonation and subsequent amination to form the sulfonamide, and finally deprotection of the amino group.



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Caption: Generalized synthetic workflow for **5-Amino-2-methoxybenzenesulfonamide**.

Experimental Protocol (Generalized):

- Protection of the Amino Group: 2-methoxyaniline is reacted with an acylating agent, such as acetic anhydride, in a suitable solvent to protect the amino group as an acetamide. This

directs the subsequent electrophilic substitution.

- **Chlorosulfonation:** The resulting N-acetyl-2-methoxyaniline is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group onto the benzene ring.
- **Formation of the Sulfonamide:** The intermediate sulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the sulfonamide group.
- **Deprotection of the Amino Group:** The final step involves the hydrolysis of the acetamide protecting group, usually under acidic conditions, to yield the desired **5-Amino-2-methoxybenzenesulfonamide**.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Data

Experimentally determined spectra for **5-Amino-2-methoxybenzenesulfonamide** are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Expected Spectroscopic Features

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Aromatic Protons	δ 6.5 - 7.5 ppm
Methoxy Protons ($-\text{OCH}_3$)	δ ~3.8 ppm	
Amino Protons ($-\text{NH}_2$)	Broad singlet, variable shift	
Sulfonamide Protons ($-\text{SO}_2\text{NH}_2$)	Broad singlet, variable shift	
^{13}C NMR	Aromatic Carbons	δ 110 - 160 ppm
Methoxy Carbon ($-\text{OCH}_3$)	δ ~55 ppm	
IR Spectroscopy	N-H Stretching (Amino & Sulfonamide)	3300 - 3500 cm^{-1} (two bands)
C-H Stretching (Aromatic & Alkyl)	2850 - 3100 cm^{-1}	
S=O Stretching (Sulfonamide)	1300 - 1350 cm^{-1} (asymmetric) & 1140 - 1180 cm^{-1} (symmetric)	
C-O Stretching (Methoxy)	1000 - 1300 cm^{-1}	
Mass Spectrometry	Molecular Ion (M^+)	m/z = 202.04

Biological Activity and Drug Development

As of the date of this document, there is no publicly available information regarding the specific biological activity, pharmacological profile, or involvement in any signaling pathways for **5-Amino-2-methoxybenzenesulfonamide**. Its structural similarity to other sulfonamides suggests potential for investigation in various therapeutic areas, but this would require experimental validation.

Conclusion

5-Amino-2-methoxybenzenesulfonamide is a chemical compound with defined physicochemical properties. While detailed experimental protocols and biological data are

scarce in the public domain, its synthesis can be approached through established chemical transformations. This guide provides a foundational understanding of this molecule for researchers and professionals in the field of medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize its synthetic accessibility and biological potential.

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References

- 1. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
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